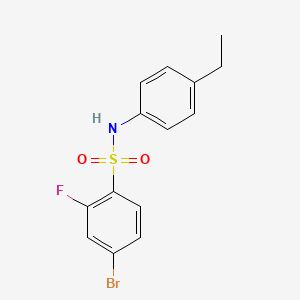![molecular formula C18H18FN3O3S B2574219 (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide CAS No. 2035036-11-2](/img/structure/B2574219.png)
(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Several derivatives of thiadiazole and benzothiazole have been investigated for their cytotoxic activities against various cancer cell lines. Compounds such as 1,2,4-triazoline-3-thione and 2,5-disubstituted-1,3,4-thiadiazole derivatives exhibit cytotoxic activity, indicating potential for anticancer applications. For example, novel ¹⁸F-labeled benzoxazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, suggesting applications in cancer imaging and diagnosis (Cui et al., 2012). Additionally, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole has shown potent antioxidant and anticancer activities, indicating a mechanism that involves growth inhibition followed by apoptosis in HepG2 cells (Sunil et al., 2010).
Antimicrobial Activities
Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro, suggesting their potential for antimicrobial applications as well. The presence of fluorine atoms and specific substituents on the thiadiazole and benzothiazole rings enhances the antimicrobial efficacy of these compounds against various bacterial strains (Hutchinson et al., 2001).
Neuroprotective Activities
Compounds derived from 1,3,4-thiadiazole have also been explored for their neuroprotective activities. For instance, certain derivatives have shown promise in providing protection against neurotoxic agents, suggesting potential applications in the treatment of neurological disorders (Rzeski et al., 2007).
properties
IUPAC Name |
(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12(9-13-7-5-4-6-8-13)18(23)20-15-11-17-16(10-14(15)19)21(2)26(24,25)22(17)3/h4-11H,1-3H3,(H,20,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUJEQHYNODCU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

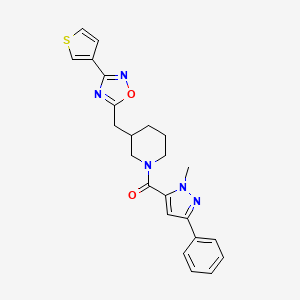
![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
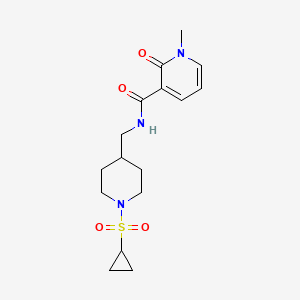
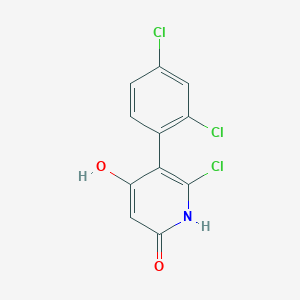
![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)
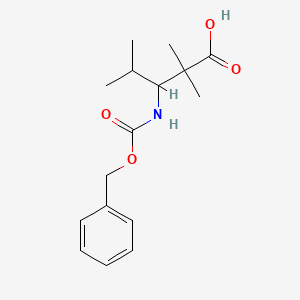
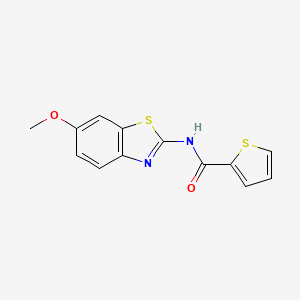
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)
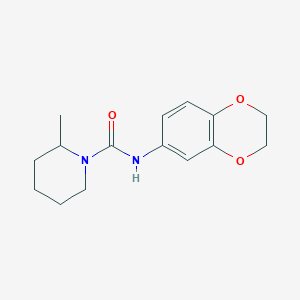
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)
![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B2574152.png)
